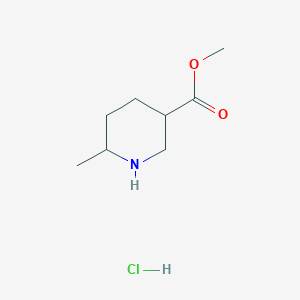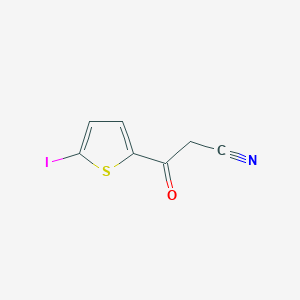
Clorhidrato de 2-metil-2-(3-(trifluorometil)fenil)propan-1-amina
Descripción general
Descripción
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
Compounds with a trifluoromethyl group have been found to interact with various targets, leading to a range of pharmacological effects .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to interact with various biochemical pathways, leading to a range of pharmacological effects .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Análisis Bioquímico
Biochemical Properties
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as CGRP receptors, inhibiting their activity and thereby reducing pain signaling . This compound can also inhibit or activate enzymes, leading to changes in their activity and subsequent alterations in cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing pain and inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and the levels of various metabolites . For example, it can affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, leading to changes in their levels and activity.
Transport and Distribution
The transport and distribution of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is critical for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(trifluoromethyl)benzaldehyde. This intermediate is then subjected to a series of reactions, including reductive amination, to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine: The non-hydrochloride form of the compound.
3-(Trifluoromethyl)phenylpropan-1-amine: A similar compound lacking the methyl group.
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-ol: An alcohol derivative of the compound.
Uniqueness
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and materials science.
Propiedades
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZJWGCDZPFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726635 | |
| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959139-62-9 | |
| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)



![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)


![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)
